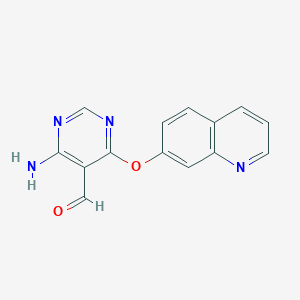
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a quinolin-7-yloxy group, and a formyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine with quinoline derivatives in the presence of a suitable catalyst and solvent . The reaction conditions often include refluxing in glacial acetic acid or other polar solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
作用機序
The mechanism of action of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .
類似化合物との比較
Similar Compounds
- 4-Amino-6-(quinolin-8-yloxy)pyrimidine-5-carbaldehyde
- 4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde
- 4-Amino-6-(quinolin-5-yloxy)pyrimidine-5-carbaldehyde
Uniqueness
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the quinolin-7-yloxy group, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
特性
CAS番号 |
919485-88-4 |
|---|---|
分子式 |
C14H10N4O2 |
分子量 |
266.25 g/mol |
IUPAC名 |
4-amino-6-quinolin-7-yloxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H10N4O2/c15-13-11(7-19)14(18-8-17-13)20-10-4-3-9-2-1-5-16-12(9)6-10/h1-8H,(H2,15,17,18) |
InChIキー |
QPHCXSMPSCXBNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)OC3=NC=NC(=C3C=O)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


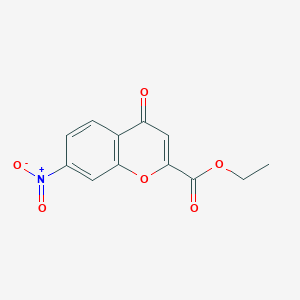

![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)


![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)

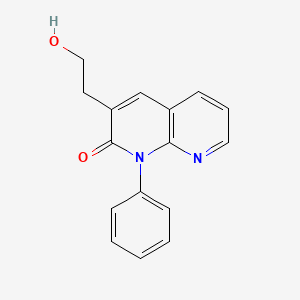
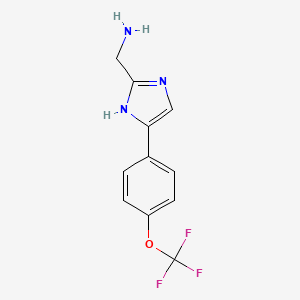
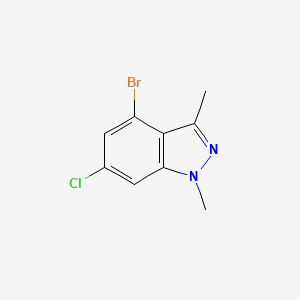

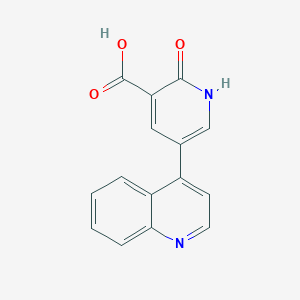
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)
